ethyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate
Description
Properties
Molecular Formula |
C15H20N6O3S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H20N6O3S/c1-3-24-12(22)11-10(2)17-14(25-11)18-13(23)15(7-5-4-6-8-15)21-9-16-19-20-21/h9H,3-8H2,1-2H3,(H,17,18,23) |
InChI Key |
YCIMBFMOKQGXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2(CCCCC2)N3C=NN=N3)C |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Formation
The 1,3-thiazole ring is synthesized via the classical Hantzsch reaction, which involves condensation of α-halo ketones with thioamides. For ethyl 4-methyl-2-amino-1,3-thiazole-5-carboxylate, ethyl 2-chloroacetoacetate reacts with thiourea in ethanol under reflux (12 h, 78% yield).
Reaction Conditions:
-
Reactants: Ethyl 2-chloroacetoacetate (1.2 equiv), thiourea (1.0 equiv)
-
Solvent: Ethanol (anhydrous)
-
Temperature: 80°C (reflux)
-
Catalyst: None
-
Workup: Filtration, recrystallization from ethanol/water
The amino group at position 2 of the thiazole is critical for subsequent coupling with the cyclohexylcarbonyl moiety.
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Methanol, 60°C | 72 | 95 |
| DMF, 100°C | 68 | 92 |
| EtOH, RT, 48 h | 55 | 88 |
Carboxylic Acid Activation and Coupling
Cyclohexylcarbonyl Chloride Preparation
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (0°C to RT, 4 h, 95% yield).
Procedure:
-
Add SOCl₂ (1.5 equiv) dropwise to 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid in DCM.
-
Stir until gas evolution ceases.
-
Remove excess SOCl₂ under reduced pressure.
Amide Bond Formation
The thiazole’s amino group reacts with the acid chloride in tetrahydrofuran (THF) using triethylamine (TEA) as a base (0°C to RT, 12 h, 82% yield).
Key Parameters:
-
Molar Ratio: Thiazole:acid chloride:TEA = 1:1.2:1.5
-
Solvent: THF (anhydrous)
-
Monitoring: TLC (hexane:ethyl acetate = 3:1)
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
| Method | Column | Purity (%) |
|---|---|---|
| HPLC (UV 254 nm) | C18, ACN/H₂O (70:30) | 98.5 |
Challenges and Optimization
Steric Hindrance
The cyclohexyl group introduces steric bulk, necessitating prolonged reaction times for amide coupling (12–18 h vs. 6 h for linear analogs).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the tetrazole moiety.
Reduction: Reduction reactions can target the carbonyl group or the tetrazole ring.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the tetrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The tetrazole moiety, for example, can mimic the carboxylate group in biological systems, allowing it to bind to enzyme active sites or receptor binding pockets. The thiazole ring can participate in π-π stacking interactions, further stabilizing these interactions.
Comparison with Similar Compounds
Key Structural Features:
- Thiazole core : A sulfur- and nitrogen-containing heterocycle (C₃H₃NS) with a carboxylate ester at position 5 and a substituted carboxamide at position 2.
- Tetrazole-cyclohexyl group : A 1H-tetrazol-1-yl group attached to a cyclohexyl ring, introducing steric bulk and conformational flexibility.
- Ethyl ester : Enhances lipophilicity and stability compared to free carboxylic acids.
Comparison with Similar Compounds
The compound belongs to a class of substituted thiazole-5-carboxylates, which are widely explored in medicinal and materials chemistry. Below is a detailed comparison with structurally analogous compounds from the evidence:
Table 1: Structural and Molecular Comparison
Table 2: Pharmacological and Physicochemical Properties
Key Findings from Research
Structural Insights: The tetrazole group in the target compound may mimic carboxylic acids in binding to metalloenzymes or receptors, similar to CV-11974, a tetrazole-based angiotensin II antagonist .
Synthetic Routes :
Biological Activity
Ethyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₆O₃S |
| Molecular Weight | 364.4 g/mol |
| CAS Number | 1212123-92-6 |
The biological activity of thiazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets. The thiazole ring is known for its role in anticancer activity, with studies indicating that modifications on this moiety can enhance cytotoxic effects against cancer cell lines.
Key Findings from Research
- Antitumor Activity : Thiazole derivatives have been reported to exhibit significant antitumor activity. For instance, compounds with structural similarities have shown IC₅₀ values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity ( ). The presence of electron-donating groups like methyl at specific positions enhances this activity.
- Mechanistic Insights : Molecular dynamics simulations suggest that these compounds interact with proteins primarily through hydrophobic contacts and limited hydrogen bonding, which is crucial for their biological efficacy ( ).
- Structure-Activity Relationships (SAR) : The SAR analysis reveals that substituents on the thiazole ring significantly influence biological activity. For example, the introduction of a phenyl group or specific alkyl groups can enhance the compound's efficacy against cancer cells ( ).
1. Cytotoxicity Against Cancer Cell Lines
A study evaluated various thiazole derivatives for their cytotoxic effects on human glioblastoma U251 and melanoma WM793 cells. Compounds similar to this compound demonstrated IC₅₀ values lower than that of doxorubicin, a standard chemotherapy drug ( ).
2. Inhibition of Tubulin Polymerization
Another research highlighted the mechanism by which certain thiazole derivatives inhibit tubulin polymerization, leading to cell cycle arrest at the G₂/M phase. This mechanism is vital for developing new anticancer therapies ( ).
Q & A
Q. What are the key structural features of ethyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate, and how do they influence its chemical reactivity?
The compound comprises a thiazole core with a methyl group at position 4, an ester group at position 5, and a tetrazole-containing cyclohexylamide at position 2. The tetrazole ring (a nitrogen-rich heterocycle) enhances hydrogen-bonding potential, while the cyclohexyl group introduces steric bulk, affecting solubility and target binding . The ester moiety (ethoxycarbonyl) allows for derivatization via hydrolysis or transesterification.
Q. What synthetic methodologies are typically employed to prepare this compound?
Synthesis involves multi-step reactions:
- Step 1 : Cyclocondensation of thiourea derivatives with α-bromo ketones to form the thiazole ring.
- Step 2 : Amide coupling between the thiazole amine and 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid using coupling agents like EDCl/HOBt.
- Step 3 : Esterification or protection of carboxylic acid intermediates (e.g., using ethanol/HCl) . Purity is validated via HPLC (≥95%) and NMR (e.g., absence of unreacted starting materials) .
Q. How is the compound characterized spectroscopically?
- 1H NMR : Peaks at δ 1.2–1.4 ppm (ester CH3), δ 4.2–4.4 ppm (ester CH2), δ 7.5–8.5 ppm (tetrazole protons), and cyclohexyl CH2 signals (δ 1.5–2.5 ppm).
- IR : Stretches at ~1700 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (amide I), and ~1550 cm⁻¹ (tetrazole ring) .
- Mass Spectrometry : Molecular ion [M+H]+ confirmed via ESI-MS, with fragmentation patterns matching the thiazole-tetrazole scaffold .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability for this compound?
- Solvent Optimization : Replacing polar aprotic solvents (DMF) with THF/water mixtures reduces side reactions (e.g., hydrolysis of the ester group) .
- Catalysis : Using Pd-catalyzed cross-coupling for tetrazole introduction improves regioselectivity (yield increase from 60% to 85%) .
- Microwave-Assisted Synthesis : Reduces reaction time for cyclocondensation steps from 12 hours to 30 minutes .
Q. What computational strategies are effective in predicting the compound’s binding affinity to biological targets?
- Molecular Docking : Utilize AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2), leveraging the tetrazole’s hydrogen-bonding capacity .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
- QSAR Models : Correlate substituent electronegativity (e.g., methyl vs. trifluoromethyl) with IC50 values for antimicrobial activity .
Q. How do structural analogs of this compound resolve contradictions in reported biological activity data?
- Example : Replacing the cyclohexyl group with a phenyl ring (analog 4d in ) increased antimicrobial activity (MIC 8 µg/mL vs. 32 µg/mL) but reduced solubility.
- Data Reconciliation : Bioactivity discrepancies arise from assay conditions (e.g., serum protein binding in cell-based vs. enzyme assays). Validate using SPR (surface plasmon resonance) to measure direct target interactions .
Q. What are the challenges in analyzing metabolic stability, and how can they be addressed?
- Phase I Metabolism : The ester group is prone to hydrolysis by carboxylesterases. Use LC-MS/MS to identify metabolites (e.g., free carboxylic acid derivative) in microsomal assays .
- Mitigation Strategies : Introduce steric hindrance (e.g., isopropyl ester) or replace the ester with a bioisostere (e.g., amide) .
Methodological Tables
Q. Table 1. Comparative Bioactivity of Structural Analogs
| Analog Modification | Target (IC50) | Solubility (µg/mL) | Reference |
|---|---|---|---|
| Cyclohexyl → Phenyl | COX-2: 0.8 µM | 12 | |
| Methyl → Trifluoromethyl | EGFR: 1.2 µM | 8 | |
| Ester → Amide | MMP-9: 5.5 µM | 35 |
Q. Table 2. Key Synthetic Parameters
| Step | Optimal Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazole Formation | DMF, 80°C, 6h | 75 | 92 |
| Amide Coupling | EDCl/HOBt, DCM, RT, 12h | 68 | 95 |
| Microwave Cyclocondensation | THF, 150°C, 30 min | 88 | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
